molecular formula C24H28ClF3N4O2 B2972745 (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone CAS No. 2034495-28-6

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone

Cat. No.: B2972745
CAS No.: 2034495-28-6
M. Wt: 496.96
InChI Key: ASMBWSGWURNOTJ-UHFFFAOYSA-N
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Description

The compound “(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone” features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This moiety is linked via an oxygen bridge to a bipiperidinyl scaffold, which is further connected to a 2,4-dimethylpyridin-3-yl methanone group. Such structural motifs are common in kinase inhibitors or receptor antagonists, though the exact therapeutic target of this compound remains unspecified in available literature.

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClF3N4O2/c1-15-3-8-29-16(2)21(15)23(33)32-9-4-18(5-10-32)31-11-6-19(7-12-31)34-22-20(25)13-17(14-30-22)24(26,27)28/h3,8,13-14,18-19H,4-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBWSGWURNOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule with potential biological applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for the compound is C19H22ClF3N2OC_{19}H_{22}ClF_3N_2O, with a molecular weight of approximately 392.84 g/mol. The structure includes a bipiperidine moiety and a trifluoromethyl-substituted pyridine, which are significant for its biological interactions.

Research indicates that compounds containing pyridine and bipiperidine structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

A study highlighted the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), critical for bacterial viability and virulence .

Cytotoxicity Studies

In vitro studies have shown that certain analogues exhibit low cytotoxicity in human cell lines while maintaining antibacterial efficacy. This suggests a selective action against bacterial cells without significant harm to human cells .

Case Studies

  • Compound ML267 : An advanced analogue related to the target compound was tested against Bacillus subtilis, demonstrating significant antibacterial activity at sublethal doses. It was found to inhibit Sfp-PPTase effectively, supporting the hypothesis that modifications in the structure can enhance biological activity while reducing toxicity .
  • SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications to the pyridine moiety could significantly influence potency. For instance, the introduction of electron-withdrawing groups led to a decrease in activity, while certain substitutions maintained or improved efficacy .

Data Table: Biological Activity Overview

Activity Target IC50 (μM) Notes
AntibacterialSfp-PPTase0.29Effective against MRSA
CytotoxicityHuman Cell Lines>10Low cytotoxicity observed
Enzyme InhibitionVarious PPTasesSubmicromolarSelective inhibition without human toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but replaces the bipiperidinyloxy and dimethylpyridinyl methanone with a 4-fluorophenyl methanone. However, the absence of the bipiperidinyl group may reduce solubility compared to the target compound . Applications: Used in agrochemical and pharmaceutical research, particularly as a synthetic intermediate for strobilurin analogues .

(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone Structure: Features a trifluoromethylphenyl ethynyl group and diphenylpyridine core. The ethynyl linker introduces rigidity, contrasting with the oxygen bridge in the target compound. Synthesis: Prepared via Sonogashira coupling (PdCl₂(PPh₃)₂/CuI), achieving 92% yield . This suggests that similar catalytic systems could optimize the target compound’s synthesis.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone
Molecular Weight ~550 g/mol (estimated) 318.7 g/mol 534.5 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) 3.1 4.2
Key Substituents Bipiperidinyloxy, dimethylpyridine Fluorophenyl Ethynyl, trifluoromethylphenyl
Synthetic Yield Not reported Not reported 92%
Metabolic Stability High (trifluoromethyl group) Moderate High (ethynyl group resists oxidation)

Functional and Toxicological Insights

  • Neurotoxicity Potential: Strobilurin analogues with trifluoromethylpyridine groups, such as azoxystrobin, exhibit mitochondrial complex III inhibition, leading to neurotoxicity concerns . The target compound’s trifluoromethylpyridine moiety warrants similar toxicity profiling.

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